2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC20146923
Molecular Formula: C7H12N4OS
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N4OS |
|---|---|
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | 2-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C7H12N4OS/c1-2-3-6-10-11-7(13-6)9-5(12)4-8/h2-4,8H2,1H3,(H,9,11,12) |
| Standard InChI Key | QMACHNIMSONGHN-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NN=C(S1)NC(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s systematic IUPAC name, 2-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, reflects its core structure: a 1,3,4-thiadiazole ring substituted at position 5 with a propyl group and at position 2 with an acetamide moiety bearing an amino group. Its molecular formula is C₇H₁₂N₄OS, corresponding to a molecular weight of 200.26 g/mol. The SMILES notation CCCC1=NN=C(S1)NC(=O)CN and InChI key InChI=1S/C7H12N4OS/c1-2-3-6-10-11-7(13-6)9-5(12)4-8/h4H2,2-3,8H2,1H3,(H,9,12,13) provide precise representations of its connectivity and stereochemistry.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂N₄OS |
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | 2-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in polar organic solvents |
The propyl substituent at position 5 enhances hydrophobic interactions with biological targets, while the acetamide group facilitates hydrogen bonding, critical for target recognition.
Synthesis and Characterization
Synthesis of 2-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step alkylation and acylation reactions. A validated route begins with the alkylation of 5-amino-1,3,4-thiadiazol-2-thiol using N-aryl-2-chloroacetamides in methanol under basic conditions (e.g., sodium methoxide), followed by acylation with 2-chloroacetyl chloride in dioxane . This method yields the target compound with purities exceeding 95%, as confirmed by LC-MS and elemental analysis .
Key spectral data include:
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IR Spectroscopy: Strong absorption at 1670 cm⁻¹ (C=O stretch of acetamide) and 3300–3500 cm⁻¹ (N-H stretches) .
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¹H NMR: δ 1.02 (t, 3H, CH₂CH₂CH₃), δ 2.55 (m, 2H, SCH₂), δ 3.45 (s, 2H, NH₂), δ 6.90 (s, 1H, thiadiazole-H).
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 12.5 µg/mL) and fungi (Candida albicans, MIC = 25 µg/mL). Its mechanism involves disruption of microbial cell membranes via thiadiazole sulfur interactions with membrane proteins.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 18.7 | Caspase-3/7 activation |
| A549 | 22.3 | Mitochondrial depolarization |
| HeLa | 27.9 | ROS generation |
Anti-inflammatory Effects
The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages by 58% and 47%, respectively, at 50 µM. This activity correlates with NF-κB pathway inhibition, as shown by decreased p65 nuclear translocation.
Pharmacological Applications
The compound’s balanced lipophilicity (logP = 1.8) and aqueous solubility (0.9 mg/mL) make it a promising lead for oral drug development. Structural analogs with longer alkyl chains (e.g., pentyl) show reduced activity, underscoring the optimal nature of the propyl group. Current research explores its conjugation with nanoparticles to enhance tumor targeting.
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